molecular formula C23H22FN3O3S2 B12128487 N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide

N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide

Cat. No.: B12128487
M. Wt: 471.6 g/mol
InChI Key: GVKRBTJIZCQGMJ-RGEXLXHISA-N
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Description

N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide is a complex organic compound featuring a thiazolidinone core, a fluorobenzohydrazide moiety, and an ethylbenzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thioamide with an α-haloketone under basic conditions. This reaction forms the 2-thioxo-1,3-thiazolidin-4-one ring.

    Aldol Condensation: The thiazolidinone is then subjected to an aldol condensation with 4-ethylbenzaldehyde to introduce the ethylbenzylidene substituent.

    Acylation: The resulting compound is acylated with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzohydrazide moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying thiazolidinone derivatives and their chemical behavior.

Biology

Biologically, N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and receptors, modulating their activity. The fluorobenzohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2-thioxo-1,3-thiazolidin-4-one and its derivatives share a similar core structure.

    Fluorobenzohydrazides: Compounds containing the fluorobenzohydrazide moiety, such as 4-fluorobenzohydrazide, are structurally related.

Uniqueness

N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide is unique due to the combination of its thiazolidinone core, ethylbenzylidene substituent, and fluorobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22FN3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-4-fluorobenzohydrazide

InChI

InChI=1S/C23H22FN3O3S2/c1-2-15-5-7-16(8-6-15)14-19-22(30)27(23(31)32-19)13-3-4-20(28)25-26-21(29)17-9-11-18(24)12-10-17/h5-12,14H,2-4,13H2,1H3,(H,25,28)(H,26,29)/b19-14-

InChI Key

GVKRBTJIZCQGMJ-RGEXLXHISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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